molecular formula C30H34BrNO3 B1683603 溴化异托溴铵 CAS No. 511-55-7

溴化异托溴铵

货号 B1683603
CAS 编号: 511-55-7
分子量: 536.5 g/mol
InChI 键: KDXSSNBFSJKQMR-QAOGQYQUSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xenytropium bromide is a derivative of atropine . It has a molecular weight of 456.61 and its molecular formula is C30H34NO3 . It’s also known by other synonyms such as xenytropium .


Molecular Structure Analysis

The molecular structure of Xenytropium bromide consists of a large organic molecule with a bromine atom. The exact structure can be represented by its molecular formula, C30H34NO3 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Xenytropium bromide has a molecular weight of 536.50 . Its percent composition is C 67.16%, H 6.39%, Br 14.89%, N 2.61%, O 8.95% . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination .

科学研究应用

慢性阻塞性肺疾病(COPD)中的应用

溴化异托溴铵以其在慢性阻塞性肺疾病(COPD)管理中的应用而闻名。它是一种长效吸入抗胆碱能剂,主要用于与 COPD 相关的支气管痉挛的维持治疗。例如,噻托溴铵已被发现是 COPD 患者的一种新的有效疗法。它对毒蕈碱 M1 和 M3 受体表现出动力学受体选择性,与安慰剂和其他治疗(如异丙托溴铵和沙美特罗)相比,可显着改善用力呼气容积、减少 COPD 恶化,并改善与健康相关的生活质量 (Koumis & Samuel, 2005).

支气管扩张剂疗效

溴化异托溴铵已显示出作为支气管扩张剂的有效性。它是一种非选择性抗胆碱能剂,作用时间长,允许每日一次给药。临床试验表明,与其他治疗相比,接受噻托溴铵治疗的患者在各种呼吸测量中均有显着改善,并且住院率降低,这突出了其支气管扩张剂的功效 (Rodrigo 等,1999).

哮喘的联合治疗

异丙托溴铵和沙丁胺醇的组合通常用于治疗儿童和青少年的哮喘。研究表明,与单独使用沙丁胺醇相比,这种组合可以显着降低住院风险,尤其是在哮喘恶化严重的参与者中。这表明溴化异托溴铵作为联合治疗的一部分,可能有效地控制年轻人群的哮喘严重程度 (Xu 等,2020).

安全性和耐受性

在安全性和耐受性方面,噻托溴铵(一种溴化异托溴铵)通常耐受良好,COPD 患者常见的抗胆碱能不良事件(如口干)是最常报告的副作用。UPLIFT® 试验等长期研究表明,卒中风险没有显着增加,而噻托溴铵的严重心脏不良事件风险低于安慰剂,这表明其长期使用的相对安全性 (Keating, 2012).

心血管风险评估

人们一直担心抗胆碱能剂在 COPD 治疗中与心血管风险有关。然而,研究表明,COPD 患者在使用噻托溴铵等吸入抗胆碱能剂治疗期间,死亡或心血管疾病发病率并没有真正增加。大量试验和分析的结果支持了这一点,尽管建议密切监测高危患者(如冠状动脉疾病或心力衰竭患者) (Cazzola 等,2010).

属性

IUPAC Name

[8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34NO3.BrH/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25;/h2-15,26-29,32H,16-21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXSSNBFSJKQMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965377
Record name 8-[([1,1'-Biphenyl]-4-yl)methyl]-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xenytropium bromide

CAS RN

511-55-7
Record name 8-[([1,1'-Biphenyl]-4-yl)methyl]-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xenytropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xenytropium bromide
Reactant of Route 2
Reactant of Route 2
Xenytropium bromide
Reactant of Route 3
Reactant of Route 3
Xenytropium bromide
Reactant of Route 4
Reactant of Route 4
Xenytropium bromide
Reactant of Route 5
Reactant of Route 5
Xenytropium bromide
Reactant of Route 6
Reactant of Route 6
Xenytropium bromide

Citations

For This Compound
11
Citations
K Nádor, P Scheiber, E Kárpáti, K Gröber - Arzneimittel-forschung, 1987 - europepmc.org
… -atropinium bromide (3) as N-isomeric form of xenytropium bromide, (8s)-8-(4-biphenylmethyl)… Xenytropium bromide is more active--16 times on the parasympathic endplate and 8 times …
Number of citations: 3 europepmc.org
S Evangelista - Current pharmaceutical design, 2004 - ingentaconnect.com
… , cyclonium iodide, diponium bromide, emepromium bromide, fenpiverium bromide, fentonium bromide, prifinium bromide, sintropium bromide, tiquizium bromide, xenytropium bromide)…
Number of citations: 113 www.ingentaconnect.com
IKM Morton, JM Hall, IKM Morton, JM Hall - Concise Dictionary of …, 1999 - Springer
… xenytropium bromide [INN] is a quaternary ammonium compound with MUSCARINIC CHOLINOCEPTOR ANTAGONIST activity. It has ANTISPASMODIC activity. xibenolol [INN] is a ~-…
Number of citations: 0 link.springer.com
W Frankhof - Current Medical Research and Opinion, 1988 - Taylor & Francis
… , treated with levothyroxin sodium: 1 for cardiovascular stenosis, treated with propafenone hydrochloride, and 1 for liver and gall bladder disease, treated with xenytropium bromide. …
Number of citations: 7 www.tandfonline.com
X Xanthopterin - 1990 - Springer
~ 1H-f~ Page 1 X Xamoterol, BAN, USAN, INN X-00001 N-[2-[[2-Hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl] -4-morpholinecarboxamide, 9Cl [81801-12-9) OH 0 I (""\ HO …
Number of citations: 0 link.springer.com
G Cavazzutti, L Gagliardi, A Amato, M Profili… - … of Chromatography A, 1983 - Elsevier
In previous worksrJ we studied the action of iodic acid on organic substances, which involves a reaction of either oxidation or Page 1 Journal of Chromatography, 268 (1983) 528-534 …
Number of citations: 11 www.sciencedirect.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
K Aono, H Mizusawa, Y Oketani, N Matsuda - Oyo Yakuri, 1970
Number of citations: 2
小枝武美, 森口政英, 畑俊明 - The Japanese Journal of Antibiotics, 1980 - jstage.jst.go.jp
613(65) 第2報 ラットの妊娠前および妊娠初期投与試験 小 枝 武 美 ・森 口 政 英 ・畑 Page 1 May 1980 THE JAPANESE JOURNAL OF ANTIBIOTICS XXXIII-5 613(65) Fosfomycin-Ca塩 の …
Number of citations: 1 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。